Viphi D

cyclotide cytotoxicity melanoma

Viphi D is a 30‑amino‑acid bracelet‑subfamily cyclotide (macrocyclic cystine‑knot peptide) first isolated from the traditional Chinese medicinal plant Viola philippica. Cyclotides are characterized by a head‑to‑tail cyclic backbone and three conserved disulfide bonds that confer exceptional thermal, chemical, and proteolytic stability.

Molecular Formula
Molecular Weight
Cat. No. B1575592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViphi D
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viphi D Cytotoxic Cyclotide: Identity, Source, and Procurement-Relevant Classification


Viphi D is a 30‑amino‑acid bracelet‑subfamily cyclotide (macrocyclic cystine‑knot peptide) first isolated from the traditional Chinese medicinal plant Viola philippica . Cyclotides are characterized by a head‑to‑tail cyclic backbone and three conserved disulfide bonds that confer exceptional thermal, chemical, and proteolytic stability . Viphi D belongs to a cluster of eight novel cyclotides (Viphi A–H) co‑isolated from the same species and exhibits cytotoxic activity against human cancer cell lines . Its unique primary sequence and selective cytotoxicity profile distinguish it from closely related Viphi congeners, making sequence‑verified procurement essential for reproducible bioactivity studies.

Why Generic Cyclotide Substitution Fails: Quantitative Differentiation Evidence for Viphi D


Despite sharing a conserved cystine‑knot framework, cyclotides from Viola philippica exhibit pronounced sequence‑dependent divergence in cell‑line cytotoxicity that precludes interchangeable use . Viphi D possesses a unique 30‑residue sequence that differs from its closest in‑class relative Viphi E by two amino acid substitutions (S→A at position 16 and K→S at position 25), leading to measurable differences in absolute potency and cancer‑cell selectivity . Simple equipotent substitution with Viphi A, F, or G would yield a different cytotoxicity spectrum across MM96L, HeLa, and BGC‑823 panels, as demonstrated by the head‑to‑head data presented below. Therefore, procurement by generic cyclotide class rather than by specific Viphi identity carries a high risk of irreproducible biological results.

Viphi D Quantitative Differentiation Evidence: Head‑to‑Head Cytotoxicity, Selectivity, and Sequence‑Based Comparisons


Differential Cytotoxicity Against Melanoma MM96L: Viphi D vs. Viphi F and Viphi G

Viphi D exhibits moderate cytotoxicity against the human melanoma cell line MM96L with an IC50 of 2.51 ± 0.03 µM. In contrast, the co‑isolated bracelet cyclotides Viphi F and Viphi G are approximately 2.4‑fold more potent on the same cell line (IC50 = 1.03 ± 0.03 µM for both), as measured in the identical assay system . Cycloviolacin O2, a well‑characterized cyclotide from Viola odorata, displays sub‑micromolar potency (IC50 ≈ 0.15–0.20 µM) against A549 and other lines, highlighting that potency spans two orders of magnitude across the cyclotide class . This graded potency range positions Viphi D as a mid‑range cytotoxic cyclotide suitable for applications where extreme potency is undesirable, such as chemosensitization studies.

cyclotide cytotoxicity melanoma MM96L IC50

Unique BGC‑823 Gastric Carcinoma Selectivity Profile: Viphi D vs. Viphi A, F, and G

A critical differentiation point for Viphi D is its lack of cytotoxic activity against the human gastric carcinoma cell line BGC‑823, as reported in the primary isolation study and secondary database records . By contrast, Viphi A, Viphi F, and Viphi G are all active against BGC‑823, with Viphi F and G exhibiting IC50 values of 2.91 ± 0.06 µM . This binary presence/absence of BGC‑823 activity within a set of highly homologous cyclotides (Viphi D shares ~93‑97% sequence identity with Viphi F and G) indicates that subtle sequence variations confer discrete cell‑line selectivity. Cycloviolacin O2, though more broadly potent, lacks this specific negative‑selectivity fingerprint because it is active against virtually all tested cancer lines .

cyclotide BGC-823 gastric cancer selectivity Viphi D

HeLa Cervical Carcinoma Potency Comparison: Viphi D vs. Viphi F, G, and Cycloviolacin O2

Against the HeLa cervical carcinoma cell line, Viphi D demonstrates an IC50 of 5.24 ± 0.40 µM, which is approximately 1.2‑fold lower (i.e., more potent) than Viphi F and G, both of which exhibit IC50 values of 6.35 ± 0.31 µM in the same study . The closely related Viphi E yields an identical HeLa IC50 of 5.24 ± 0.40 µM, indicating functional redundancy within a subset of the Viphi series on this specific cell line . Cycloviolacin O2 is substantially more potent on HeLa cells (IC50 in the sub‑micromolar range), reaffirming the broad class‑level potency gradient . The small but reproducible 1.2‑fold potency advantage of Viphi D over Viphi F/G on HeLa cells provides a basis for preferential selection when cervical carcinoma is the primary target.

HeLa cervical cancer cyclotide IC50 Viphi D

Sequence‑Defined Identity: Two Amino Acid Substitutions Differentiate Viphi D from Its Closest Homolog Viphi E

Viphi D (GIPCGESCVFIPCISSVIGCSCSSKVCYRN) and Viphi E (GSIPCGESCVFIPCISAVIGCSCSNKVCYKN) differ at two positions: Ser→Ala at position 16 and Lys→Ser at position 25 . Both belong to the bracelet subfamily, but the substitution of a polar serine for a hydrophobic alanine in loop 3 (position 16) has been proposed to modulate membrane‑binding affinity and hemolytic activity in related cyclotides . In the broader cyclotide class, a single Ser→Ala substitution in cycloviolacin O13 increases hemolytic activity more than 3‑fold, demonstrating that even conservative loop‑region changes can produce large functional effects . Furthermore, Viphi D possesses an N‑terminal Gly‑Ile dipeptide, whereas Viphi E and most other Viphi congeners begin with Gly‑Ser, creating a subtle N‑terminal hydrophobicity difference that may affect cyclotide‑membrane interactions.

cyclotide sequence Viphi D Viphi E amino acid substitution bracelet subfamily

Non‑Cancer Cytotoxicity and Potential Hemolytic Activity: Class‑Level Caution with Cyclotide‑Specific Gaps

Viphi D displays cytotoxicity against the non‑cancer human fibroblast cell line HFF‑1 with an IC50 of 1.55 ± 0.09 µM, which is comparable to that of Viphi E (1.55 ± 0.09 µM) and lower (i.e., more toxic to normal cells) than that of Viphi F and G (both 1.76 ± 0.12 µM) . The HFF‑1 IC50 is lower than the IC50 against cancer cell lines MM96L (2.51 µM) and HeLa (5.24 µM), indicating that Viphi D does not exhibit inherent cancer‑cell selectivity in this panel and may pose toxicity concerns for normal tissues. Hemolytic activity data for Viphi D are absent from the primary literature ; however, class‑level evidence shows that bracelet‑subfamily cyclotides possess variable hemolytic activity linked to specific loop‑region residues, and even single amino‑acid changes can alter hemolysis by >3‑fold . The commercially important cyclotide kalata B1, by contrast, has well‑characterized hemolytic activity (HD50 ≈ 4–10 µM on human erythrocytes) . The absence of Viphi D‑specific hemolysis data represents a key evidence gap that procurement decisions should acknowledge.

cyclotide hemolysis HFF-1 selectivity toxicity

Physicochemical Differentiation: Mass, Hydrophobicity, and Aliphatic Index Distinguish Viphi D from In‑Class Analogs

Viphi D has a monoisotopic mass of 3112.68 Da, which is lighter than Viphi E (3182.77 Da), Viphi F (3169.77 Da), and Viphi G (3196.79 Da) . Its hydrophobicity index (0.75) falls between Viphi E (0.716) and Viphi F (0.813), and its aliphatic index (81) is lower than both Viphi F and G (84.84) . These physicochemical differences arise directly from the distinct amino acid compositions and provide orthogonal quality‑control (QC) handles: LC‑MS retention‑time shifts and intact‑mass verification can rapidly confirm Viphi D identity and distinguish it from co‑purified or mislabeled Viphi congeners. The Boman index (−9.18 for Viphi D vs. −1.24 for Viphi E and −0.36 for Viphi G) further indicates that Viphi D has a markedly lower predicted protein‑binding potential, which may influence its pharmacokinetic behavior in complex biological matrices .

physicochemical properties cyclotide mass spectrometry hydrophobicity quality control

Evidence‑Backed Application Scenarios for Viphi D Procurement and Experimental Design


Melanoma‑Specific Cytotoxicity Screening with Built‑In Negative Control for Gastric Carcinoma

Viphi D is active against MM96L melanoma cells (IC50 = 2.51 µM) but inactive against BGC‑823 gastric carcinoma cells . This binary selectivity profile makes it uniquely suitable for melanoma‑focused screening campaigns where BGC‑823 serves as a built‑in negative control, eliminating the need for a separate inactive compound. In contrast, Viphi F and G are active on both lines, precluding their use in such a dual‑readout assay format .

Structure‑Activity Relationship (SAR) Studies Exploiting Defined Sequence Differences

The two‑residue difference between Viphi D and Viphi E (S16A; K25S) provides a minimal‑perturbation SAR pair for investigating how loop‑3 and loop‑5 residue identity modulates membrane binding, cytotoxicity, and hemolytic potential . Researchers can procure both peptides from the same synthetic or recombinant source and systematically compare activity, leveraging the known >3‑fold hemolysis modulation observed for analogous substitutions in cycloviolacins .

Chemosensitization Co‑Treatment Studies Requiring Moderate Basal Cytotoxicity

With HeLa IC50 values of ~5.2 µM and MM96L IC50 values of ~2.5 µM, Viphi D occupies a mid‑potency niche that is advantageous for chemosensitization studies where sub‑lethal cyclotide concentrations must be combined with conventional chemotherapeutics (e.g., doxorubicin, temozolomide) . The lower potency relative to cycloviolacin O2 (sub‑micromolar) reduces the risk of overwhelming cytotoxicity that could mask synergistic effects, a strategy validated for the cyclotide kalata B1 in glioblastoma models .

Cyclotide Library Assembly for Machine‑Learning‑Driven Bioactivity Prediction

Including Viphi D in a curated cyclotide library adds a data point with a unique activity vector: MM96L⁺, HeLa⁺, BGC‑823⁻, HFF‑1⁺ . This binary activity pattern enriches training datasets for machine‑learning models aiming to predict cyclotide cytotoxicity and selectivity from sequence features. Its distinct physicochemical signature (mass 3112.68 Da; Boman index −9.18) further contributes to chemical diversity in the training set .

Quote Request

Request a Quote for Viphi D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.